molecular formula C9H10O2S B186766 methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate CAS No. 353269-02-0

methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate

Cat. No. B186766
Key on ui cas rn: 353269-02-0
M. Wt: 182.24 g/mol
InChI Key: MFMSWHJIFIRYNO-UHFFFAOYSA-N
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Patent
US09067948B2

Procedure details

To a solution of methyl 4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate (1 g, 5.49 mmol, 1.00 equiv) in a THF/EtOH/water (10/10/10 mL) mixture was added LiOH (660 mg) at room temperature. The resulting solution was stirred for 3 h at 50° C. in an oil bath and then diluted with 20 mL of water. The pH value of the solution was adjusted to 5 with 2 M aqueous hydrochloric acid. The precipitate was collected by filtration and dried in an oven under reduced pressure to give the desired 4H,5H,6H-cyclopenta[b]thiophene-2-carboxylic acid (0.84 g, 91%) as an off-white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Name
THF EtOH water
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
660 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]1[C:5]([C:6]([O:8]C)=[O:7])=[CH:4][C:3]2[CH2:10][CH2:11][CH2:12][C:2]1=2.C1COCC1.CCO.O.[Li+].[OH-].Cl>O>[S:1]1[C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]2[CH2:10][CH2:11][CH2:12][C:2]1=2 |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
S1C2=C(C=C1C(=O)OC)CCC2
Name
THF EtOH water
Quantity
10 mL
Type
reactant
Smiles
C1CCOC1.CCO.O
Name
Quantity
660 mg
Type
reactant
Smiles
[Li+].[OH-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred for 3 h at 50° C. in an oil bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in an oven under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
S1C2=C(C=C1C(=O)O)CCC2
Measurements
Type Value Analysis
AMOUNT: MASS 0.84 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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